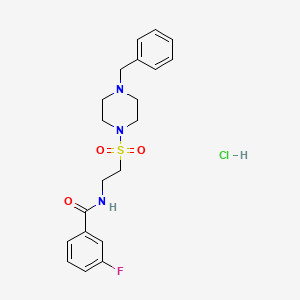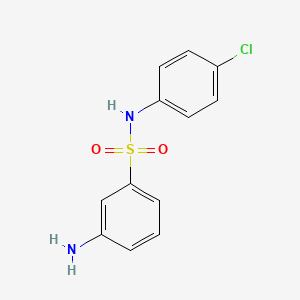
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to modulate various biological processes, making it a promising candidate for the development of new drugs.
Scientific Research Applications
PET Imaging Applications
- PET Imaging of σ Receptors : A compound similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride, namely N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, has been synthesized and found to have high affinity and selectivity to σ receptors. This compound was evaluated as a potential ligand for PET (Positron Emission Tomography) imaging of σ receptors. In vivo studies in mice and rats showed high uptake in several organs and selective binding to haloperidol-sensitive σ sites, indicating its potential for PET imaging in humans (Shiue et al., 1997).
Crystal Structure Analysis
- Crystal Structures of Related Compounds : Research has been conducted on the crystal structures of similar N-(arylsulfonyl)-4-fluorobenzamides, which are structurally related to the compound . These studies provide insights into the molecular conformation and interactions of such compounds, which can be valuable for understanding their behavior in various applications (Suchetan et al., 2016).
Pharmacological Research
- Development of Novel Ligands for Dopamine Receptors : Research involving N-substituted benzamide compounds, similar to this compound, has led to the identification of potent and selective ligands for dopamine D4 receptors. These findings contribute to the understanding of the therapeutic potential of such compounds in neurological disorders (Perrone et al., 1998).
Antitumor and Antimicrobial Activities
- Antitumor Applications : Sulfonamide derivatives, structurally related to the compound of interest, have been designed and synthesized, showing promising antitumor activities. These compounds present a potential for developing new cancer therapies with low toxicity (Huang et al., 2001).
- Antimicrobial Properties : Studies on sulfonamides containing similar scaffolds have demonstrated significant antimicrobial activity against various bacterial strains, suggesting their potential use in treating microbial infections (Krátký et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c21-19-8-4-7-18(15-19)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-17-5-2-1-3-6-17;/h1-8,15H,9-14,16H2,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKUWCIBLQVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)